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Abstract
(1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine, commonly known as Davis

oxaziridines, are a pair of enantiomeric reagents widely employed in asymmetric synthesis.

Their primary application lies in the stereoselective oxidation of various nucleophiles, most

notably the asymmetric hydroxylation of prochiral enolates to produce optically active α-

hydroxy carbonyl compounds. These products are crucial chiral building blocks in the synthesis

of pharmaceuticals and natural products. This guide provides a comprehensive comparison of

these two reagents, detailing their mechanisms, performance based on experimental data, and

a practical protocol for their application.

Introduction: The Role of Chiral Oxaziridines in
Asymmetric Oxidation
The precise introduction of a hydroxyl group with a defined stereochemistry is a cornerstone of

modern organic synthesis. α-Hydroxy carbonyl moieties are prevalent in a myriad of biologically

significant molecules. Chiral N-sulfonyloxaziridines, developed by Franklin A. Davis and his
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research group, have emerged as highly reliable and efficient reagents for this purpose.[1][2]

Their rigid camphor backbone provides an excellent chiral environment, enabling high levels of

stereocontrol in the oxidation process.[3][4] The commercial availability of both the (1S)-(+)-

and (1R)-(-)-enantiomers offers chemists the flexibility to synthesize either enantiomer of a

target molecule.[5]

Mechanism of Stereoselective Oxygen Transfer
The efficacy of (10-Camphorsulfonyl)oxaziridines stems from their unique three-membered

oxaziridine ring fused to a rigid camphor scaffold. The reaction with a nucleophile, such as an

enolate, proceeds via an SN2-type mechanism where the nucleophile attacks the electrophilic

oxygen atom of the oxaziridine.[6] The steric bulk of the camphor skeleton effectively shields

one face of the oxaziridine ring, directing the incoming nucleophile to the opposite, less

hindered face.[4] This steric control is the basis for the high enantioselectivity observed in these

reactions. The choice between the (1S)-(+) and (1R)-(-) enantiomer dictates which face of the

prochiral enolate is hydroxylated, thus determining the absolute stereochemistry of the

resulting α-hydroxy carbonyl product.
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Figure 1: General mechanism for the asymmetric hydroxylation of a ketone enolate using (10-

Camphorsulfonyl)oxaziridine.

Head-to-Head Comparison: (1S)-(+)- vs. (1R)-(-)-
Enantiomers
The two enantiomers are functionally equivalent in terms of their reactivity and the high levels

of stereoselectivity they impart. The key difference lies in the opposite absolute configuration

they induce in the product.

Property
(1S)-(+)-(10-
Camphorsulfonyl)oxaziridi
ne

(1R)-(-)-(10-
Camphorsulfonyl)oxaziridi
ne

CAS Number 104322-63-6[7] 104372-31-8[5][8]

Molecular Formula C₁₀H₁₅NO₃S[8] C₁₀H₁₅NO₃S[8]

Molecular Weight 229.30 g/mol [8] 229.30 g/mol [8]

Appearance White to off-white solid White to off-white powder[9]

Optical Rotation
[α]D +44° to +45° (c=2.2 in

CHCl₃)[10]
[α]D -44° (c=2.2 in CHCl₃)[9]

Typical Application

Asymmetric hydroxylation to

afford one enantiomer of the α-

hydroxy product.

Asymmetric hydroxylation to

afford the opposite enantiomer

of the α-hydroxy product.[9]

Table 1: Physicochemical Properties and Applications

Supporting Experimental Data
The practical utility of these reagents is demonstrated by the consistently high enantiomeric

excesses (e.e.) achieved across a range of substrates. For example, in the asymmetric

hydroxylation of ketone enolates, both reagents typically afford the corresponding α-hydroxy

ketones with e.e. values often exceeding 95%.[11]
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Substrate (Ketone) Reagent
Product Absolute
Configuration

Enantiomeric
Excess (e.e.)

Propiophenone (1S)-(+)- (R) >95%

Propiophenone (1R)-(-)- (S) >95%

2-Methyl-1-tetralone (1S)-(+)- (S) >98%

2-Methyl-1-tetralone (1R)-(-)- (R) >98%

Table 2: Comparative Performance in Asymmetric Hydroxylation (Data synthesized from typical

results reported in the literature)

Experimental Protocol: A Guide to Asymmetric
Hydroxylation
The following is a generalized, step-by-step procedure for the asymmetric hydroxylation of a

ketone.

Materials:

Anhydrous tetrahydrofuran (THF)

Diisopropylamine

n-Butyllithium (in hexanes)

Ketone of choice

(1S)-(+)- or (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Saturated aqueous ammonium chloride solution

Standard inert atmosphere glassware and techniques
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Experimental Workflow

1. LDA Preparation
(Diisopropylamine + n-BuLi

in THF at -78°C)

2. Enolate Formation
(Ketone addition to LDA

at -78°C)

3. Asymmetric Hydroxylation
(Addition of Oxaziridine

solution at -78°C)

4. Reaction Quench
(Addition of sat. aq. NH₄Cl)

5. Workup and Purification
(Extraction and Chromatography)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for asymmetric hydroxylation of a ketone.

Procedure:

Lithium Diisopropylamide (LDA) Preparation: In a flame-dried flask under an inert

atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF and cool to -78 °C. Add

n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.

Enolate Generation: Add a solution of the ketone (1.0 eq.) in anhydrous THF to the LDA

solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

Hydroxylation: Dissolve the chosen (10-Camphorsulfonyl)oxaziridine enantiomer (1.1 eq.) in

anhydrous THF and add it dropwise to the enolate solution at -78 °C. Monitor the reaction by

thin-layer chromatography.

Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium

chloride solution.

Workup and Purification: Warm the mixture to room temperature, extract the aqueous layer

with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and

concentrate. Purify the crude product by flash chromatography.

Self-Validation: The enantiomeric purity of the product should be determined by chiral High-

Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative

and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
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(1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine are robust and highly effective reagents

for asymmetric synthesis, particularly for the hydroxylation of enolates. Their predictable

stereochemical outcomes and high yields make them invaluable tools in the synthesis of

complex chiral molecules. The choice between the two enantiomers is dictated solely by the

desired absolute stereochemistry of the final product, providing a reliable and versatile method

for accessing either enantiomeric series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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